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Compound of Interest |

2-Fluoro-3,5-dimethoxybenzoic
Compound Name:

acid
CAS No.: 651734-59-7
Cat. No.: B1342172

Get Quote

Introduction

2-Fluoro-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid of increasing
interest in pharmaceutical and materials science research. Its unique combination of a fluorine
atom and two methoxy groups on the benzoic acid scaffold imparts specific physicochemical
properties that can influence molecular interactions, reactivity, and biological activity. As a key
building block in organic synthesis, its unambiguous identification and characterization are
paramount for ensuring the quality, purity, and desired properties of downstream products. This
application note provides a comprehensive guide to the analytical techniques for the thorough
characterization of 2-Fluoro-3,5-dimethoxybenzoic acid, intended for researchers, scientists,
and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Fluoro-3,5-
dimethoxybenzoic acid is fundamental to the selection and optimization of appropriate
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analytical methodologies.

Property Value Source
CAS Number 651734-59-7 [1]
Molecular Formula CoHoFOa4 [1][2]
Molecular Weight 200.16 g/mol [1]
White to off-white crystalline
Appearance powder (presumed based on [3114]
similar compounds)
Not available. For the related
3,5-dimethoxybenzoic acid, it
Melting Point is 178-180 °C. The fluorine [4]
substituent may alter this
value.
Expected to have low solubility
in water and good solubility in
Solubility polar organic solvents like [31[5]

methanol, ethanol, acetone,

and ethyl acetate.

Safety and Handling

Based on the safety data sheet for the closely related 3,5-dimethoxybenzoic acid, 2-Fluoro-

3,5-dimethoxybenzoic acid should be handled with care. It may cause skin, eye, and

respiratory irritation.[3][6] Appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-

ventilated area or a fume hood.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 2-Fluoro-3,5-

dimethoxybenzoic acid. The following workflow outlines the recommended analytical

methodologies.
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Caption: Recommended analytical workflow for the comprehensive characterization of 2-
Fluoro-3,5-dimethoxybenzoic acid.

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile
compounds like 2-Fluoro-3,5-dimethoxybenzoic acid. A reverse-phase method is generally

suitable for this class of compounds.

Protocol:
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 Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

e Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 pm particle size) is a good starting point.

o Mobile Phase:

o Solvent A: 0.1% Formic acid in Water

o Solvent B: Acetonitrile

» Gradient Elution: A gradient elution is recommended to ensure the separation of potential
impurities with a wide range of polarities.

o 0-2 min: 10% B

2-15 min: 10% to 90% B

[¢]

15-17 min: 90% B

[¢]

17-18 min: 90% to 10% B

[e]

18-20 min: 10% B

o

e Flow Rate: 1.0 mL/min

e Column Temperature: 30 °C

« Injection Volume: 10 pL

e Detection: UV at 254 nm. A photodiode array (PDA) detector can provide additional spectral
information.

o Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to an appropriate
concentration (e.g., 100 pg/mL) with the initial mobile phase composition.

Rationale: The C18 stationary phase provides good retention for the aromatic ring. The acidic
mobile phase ensures that the carboxylic acid group is protonated, leading to a single, well-
defined peak. Acetonitrile is a common organic modifier with good UV transparency.
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Gas Chromatography-Mass Spectrometry (GC-MS)
for Volatile Impurities

While HPLC is the primary tool for purity, GC-MS can be employed to identify any volatile
impurities or by-products from the synthesis. Derivatization is often necessary to increase the
volatility of the benzoic acid.

Protocol:

Derivatization: Esterification of the carboxylic acid is required. A common method is to react
the sample with BFs in methanol.

e Instrumentation: A standard GC-MS system.

e Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm,
0.25 um film thickness).

o Carrier Gas: Helium at a constant flow of 1 mL/min.
e Oven Temperature Program:
o Initial temperature: 100 °C, hold for 2 min.
o Ramp: 10 °C/min to 250 °C.
o Hold: 5 min at 250 °C.
 Injector Temperature: 250 °C.
o MS Transfer Line Temperature: 280 °C.

« lonization: Electron lonization (El) at 70 eV.

Mass Range: m/z 40-450.

Rationale: Derivatization to the methyl ester increases the volatility of the analyte, making it
suitable for GC analysis. The temperature program allows for the separation of components
with varying boiling points.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of
organic molecules. For 2-Fluoro-3,5-dimethoxybenzoic acid, tH, 13C, and °F NMR are all
highly informative.

Protocol:

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds).

e 1HNMR:
o Expected Signals:
» A singlet for the two equivalent methoxy groups (~3.8-4.0 ppm).

= Two aromatic protons, likely appearing as doublets or more complex multiplets due to
coupling with each other and the fluorine atom.

= A broad singlet for the carboxylic acid proton (highly variable, >10 ppm, may not be
observed in CDCls without D20 exchange).

e 13C NMR:
o Expected Signals:
» Signals for the two equivalent methoxy carbons (~56 ppm).
= Asignal for the carboxylic carbon (~165-170 ppm).

= Six aromatic carbon signals, with their chemical shifts and multiplicities influenced by
the fluorine and methoxy substituents. The carbon directly attached to the fluorine will
show a large one-bond C-F coupling constant.

e F NMR:
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o Expected Signal: A single resonance for the fluorine atom. The chemical shift will be
characteristic of a fluorine attached to an aromatic ring.[7] This spectrum is often the
cleanest and provides unambiguous confirmation of the presence of the fluorine atom.

Rationale: The combination of these three NMR experiments provides a complete picture of the
molecule's carbon-hydrogen framework and confirms the presence and electronic environment
of the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy for
Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional
groups present in a molecule.

Protocol:

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet.

o Data Acquisition: Collect the spectrum over the range of 4000-400 cm~1.

Expected Characteristic Absorption Bands:

Wavenumber (cm—?) Assignment

2500-3300 (broad) O-H stretch of the carboxylic acid dimer
~1700 C=0 stretch of the carboxylic acid
~1600, ~1470 C=C stretching of the aromatic ring

C-O stretching of the methoxy groups and the
~1200-1300 . .
carboxylic acid

~1000-1100 C-F stretch

Rationale: The presence of a broad O-H stretch and a strong C=0 stretch are characteristic of
a carboxylic acid. The C-F stretch, while sometimes weak, provides evidence for the fluorine
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substituent.

Mass Spectrometry (MS) for Molecular Weight and
Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its
fragmentation pattern, which can aid in structural confirmation.

Protocol:

« lonization Technique: Electrospray ionization (ESI) is suitable for this compound, typically in
negative ion mode to form the [M-H]~ ion.

e Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended
for accurate mass measurement to confirm the elemental composition.

e Tandem MS (MS/MS): Fragmentation of the [M-H]~ ion can be induced to provide further
structural information.

Expected Fragmentation Pattern:

[M-H]~: The deprotonated molecule with an m/z of 199.04.

Loss of CHse: From a methoxy group.

Loss of COz: A characteristic fragmentation of deprotonated carboxylic acids.[8]

Loss of H20: From the carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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